molecular formula C18H13NO6 B13572379 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(acetyloxy)benzeneacetate

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(acetyloxy)benzeneacetate

Cat. No.: B13572379
M. Wt: 339.3 g/mol
InChI Key: IUSDKKHZQHDKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 2-[4-(acetyloxy)phenyl]acetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as hydrogenation, cyclization, and acetylation, followed by condensation in a mixture of methyl isobutyl ketone (MIBK) and acetic acid .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate is unique due to its specific structural features and the presence of the acetyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H13NO6

Molecular Weight

339.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-(4-acetyloxyphenyl)acetate

InChI

InChI=1S/C18H13NO6/c1-11(20)24-13-8-6-12(7-9-13)10-16(21)25-19-17(22)14-4-2-3-5-15(14)18(19)23/h2-9H,10H2,1H3

InChI Key

IUSDKKHZQHDKKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.